Product packaging for Valine,N-[(2,5-dimethylphenyl)sulfonyl]-(Cat. No.:)

Valine,N-[(2,5-dimethylphenyl)sulfonyl]-

Cat. No.: B13144186
M. Wt: 285.36 g/mol
InChI Key: RSFWLMSKHBUENF-LBPRGKRZSA-N
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Description

Valine,N-[(2,5-dimethylphenyl)sulfonyl]- is a useful research compound. Its molecular formula is C13H19NO4S and its molecular weight is 285.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality Valine,N-[(2,5-dimethylphenyl)sulfonyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Valine,N-[(2,5-dimethylphenyl)sulfonyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO4S B13144186 Valine,N-[(2,5-dimethylphenyl)sulfonyl]-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19NO4S

Molecular Weight

285.36 g/mol

IUPAC Name

(2S)-2-[(2,5-dimethylphenyl)sulfonylamino]-3-methylbutanoic acid

InChI

InChI=1S/C13H19NO4S/c1-8(2)12(13(15)16)14-19(17,18)11-7-9(3)5-6-10(11)4/h5-8,12,14H,1-4H3,(H,15,16)/t12-/m0/s1

InChI Key

RSFWLMSKHBUENF-LBPRGKRZSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N[C@@H](C(C)C)C(=O)O

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

Synthetic Methodologies for Valine, N 2,5 Dimethylphenyl Sulfonyl and Analogues

Direct N-Sulfonylation of Valine: Optimization and Green Chemistry Approaches

The most straightforward method for synthesizing Valine, N-[(2,5-dimethylphenyl)sulfonyl]- is the direct N-sulfonylation of valine. This involves the reaction of the nucleophilic amino group of valine with an electrophilic sulfonylating agent, typically 2,5-dimethylbenzenesulfonyl chloride. The reaction is an example of nucleophilic acyl substitution on a sulfonyl group. Using amino acids as starting materials is considered advantageous due to their chirality, diverse side chains, and alignment with green chemistry principles. nih.govresearchgate.net

The choice of solvent and catalyst is crucial for optimizing the N-sulfonylation reaction, affecting yield, reaction time, and environmental impact. The classic approach is the Schotten-Baumann reaction, which utilizes a two-phase system of water and an organic solvent with an aqueous base. organic-chemistry.orgiitk.ac.in

Solvent Systems: Traditionally, the reaction is performed in hazardous volatile organic compounds (VOCs) like dichloromethane, acetonitrile, or dioxane. uniba.it However, significant research has focused on developing greener alternatives. Water is an effective and environmentally benign solvent, particularly under Schotten-Baumann conditions where an inorganic base like sodium hydroxide (B78521) or sodium carbonate is used to neutralize the HCl byproduct. cam.ac.ukresearchgate.net Another promising green alternative is the use of Deep Eutectic Solvents (DESs), such as those based on choline (B1196258) chloride (ChCl) with glycerol (B35011) or urea. uniba.it These solvents are biodegradable, non-toxic, and can be recycled, offering a sustainable medium for sulfonamide synthesis with high yields at ambient temperatures. uniba.it

Catalytic Conditions: While the standard Schotten-Baumann reaction is base-mediated rather than truly catalytic, research into catalytic N-acylation offers insights into potential optimizations. For the related N-acylation of amino acids, enzymes like aminoacylases have been used to catalyze the reaction in aqueous media, presenting a highly selective and green alternative to chemical methods. researchgate.netnih.gov For sulfonamide synthesis in general, various catalytic systems have been explored, including metal-free photoredox catalysis and organocatalysis, which could potentially be adapted for the N-sulfonylation of valine. organic-chemistry.org

Table 1: Comparison of Solvent Systems for N-Sulfonylation and Related Reactions
Solvent SystemTypical ConditionsAdvantagesDisadvantagesReference
Dichloromethane (DCM) / Aqueous BaseBiphasic, Room Temp, Inorganic Base (e.g., NaOH)Good substrate solubility, established methodUse of chlorinated solvent (VOC) uniba.it
Water / BaseAqueous, Room Temp, Inorganic Base (e.g., Na2CO3)Eco-friendly, safe, inexpensivePotential for hydrolysis of sulfonyl chloride cam.ac.ukresearchgate.net
Deep Eutectic Solvent (e.g., ChCl/Glycerol)Homogeneous, Room TempGreen, reusable, high yields, biodegradableHigher viscosity, product isolation may require optimization uniba.it
Acetonitrile / WaterPhotoredox catalyst, visible lightMild conditions, green solvent mixtureRequires specific catalytic setup organic-chemistry.org

The reactivity of the sulfonylating agent is paramount for an efficient reaction. While sulfonyl chlorides are the most common and highly reactive precursors for sulfonamide synthesis, alternative methods exist to generate these or other activated sulfonyl species from more stable starting materials. researchgate.net This can be particularly useful if the desired sulfonyl chloride is not commercially available or is unstable.

The primary role of an activating agent is to convert a less reactive sulfur(VI) species, such as a sulfonic acid or sulfonate salt, into a highly electrophilic intermediate that readily reacts with the amine.

From Sulfonic Acids: Thionyl chloride (SOCl₂) or oxalyl chloride can convert sulfonic acids into their corresponding sulfonyl chlorides. Microwave irradiation has been reported as a high-yield, green method for activating sulfonic acids or their sodium salts for direct reaction with amines. organic-chemistry.org

From Thiols: Thiols can be converted to sulfonyl chlorides in situ through oxidative chlorination, for example, using N-chlorosuccinimide (NCS) or a combination of H₂O₂ and SOCl₂. organic-chemistry.org

From Sulfonate Salts: Amine-derived sulfonate salts can be activated with cyanuric chloride in the presence of a base to yield sulfonamides. organic-chemistry.org

From Carboxylic Acids: A novel strategy involves the copper-catalyzed decarboxylative halosulfonylation of aromatic carboxylic acids to generate sulfonyl halides in situ, which can then be coupled with amines in a one-pot process. acs.org

Table 2: Common Activating Agents and Precursors for Sulfonamide Synthesis
PrecursorActivating Agent/MethodActivated SpeciesKey FeaturesReference
Amine + Sulfonyl ChlorideNone (inherently reactive)Sulfonyl ChlorideStandard, widely used method iitk.ac.in
Sulfonic Acid / SaltSOCl₂ or (COCl)₂Sulfonyl ChlorideClassic conversion method organic-chemistry.org
Sulfonic Acid / SaltMicrowave IrradiationActivated SulfonateGreen, high-yield, rapid organic-chemistry.org
ThiolN-Chlorosuccinimide (NCS)Sulfonyl ChlorideIn situ generation from thiols organic-chemistry.org
Aromatic Carboxylic AcidCu-catalysis, SO₂, Halogen SourceSulfonyl HalideOne-pot from carboxylic acids acs.org

Stereoselective Synthesis of Enantiopure Valine, N-[(2,5-dimethylphenyl)sulfonyl]-

The stereochemistry of N-sulfonylated amino acids is critical for their biological activity and application as chiral ligands or building blocks. When starting with an enantiomerically pure amino acid such as L-valine or D-valine, the N-sulfonylation reaction occurs at the nitrogen atom and does not directly involve the chiral α-carbon. nih.govlibretexts.org Therefore, under standard, mild reaction conditions, the process is stereospecific, meaning the configuration of the starting amino acid is retained in the final product. bbk.ac.uk However, stereoselective strategies become essential when the synthesis begins with a racemic or prochiral precursor.

A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is not typically used for the direct N-sulfonylation of already-chiral valine but is a powerful method for the de novo synthesis of the N-sulfonylated amino acid from a prochiral starting material like glycine (B1666218).

In such a strategy, a glycine derivative is first coupled to a chiral auxiliary, such as an Evans oxazolidinone or Ellman's tert-butanesulfinamide. wikipedia.orgyale.edu The auxiliary then directs the stereoselective alkylation of the α-carbon with an appropriate electrophile (e.g., isopropyl bromide for the valine side chain). After the desired stereocenter is established, the product can be N-sulfonylated, and the auxiliary is subsequently cleaved to yield the enantiopure N-sulfonylated valine. This multi-step approach provides excellent control over the absolute stereochemistry of the final product. tcichemicals.com

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product from a prochiral or racemic substrate. Similar to chiral auxiliaries, this approach is most relevant for constructing the chiral center of the amino acid itself, rather than for the N-sulfonylation step.

Recent advances in organocatalysis have enabled the direct asymmetric α-functionalization of N-unprotected amino acid esters. frontiersin.org For instance, chiral BINOL-derived aldehyde catalysts can activate glycine esters towards asymmetric alkylation, providing a route to various chiral amino acids. frontiersin.org While not specifically demonstrated for N-sulfonylated products, this methodology could be integrated into a synthetic sequence where the amino acid is first formed via asymmetric catalysis and then subsequently sulfonylated. Furthermore, some research has focused on the catalytic atroposelective N-acylation to create axially chiral N-N bonds, showcasing the power of catalysis in controlling stereochemistry in N-acylated systems. acs.orgrsc.org

When the synthesis starts with racemic (DL)-valine, the product will be a racemic mixture of N-[(2,5-dimethylphenyl)sulfonyl]-D-valine and N-[(2,5-dimethylphenyl)sulfonyl]-L-valine. Resolution is then required to separate these enantiomers.

Enzymatic Resolution: This is a highly efficient and green method for separating enantiomers of N-acylated amino acids. It relies on the stereoselectivity of enzymes, most commonly acylase I from sources like Aspergillus oryzae. tandfonline.comgoogle.com The enzyme selectively catalyzes the hydrolysis of the sulfonamide bond of the L-enantiomer (N-sulfonyl-L-valine) to yield free L-valine, leaving the N-sulfonyl-D-valine unreacted. tandfonline.comoup.com The two compounds, L-valine and N-sulfonyl-D-valine, have different physical properties and can be easily separated. The unreacted D-enantiomer can then be isolated. This method is widely used for its high selectivity and mild, aqueous reaction conditions. acs.org

Chromatographic Resolution: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for separating enantiomers. The racemic mixture of N-sulfonylated valine can be separated by passing it through a column containing a chiral stationary phase (CSP). sigmaaldrich.com Macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC T) and cinchona-derived zwitterionic phases are particularly effective for the direct separation of underivatized amino acids and their N-acyl derivatives. sigmaaldrich.comchiraltech.com Alternatively, the N-sulfonylated valine can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. researchgate.netmdpi.com

Table 3: Summary of Resolution Techniques for Racemic N-Sulfonylated Valine
TechniquePrincipleAdvantagesConsiderationsReference
Enzymatic ResolutionEnzyme (e.g., Acylase I) selectively hydrolyzes the L-enantiomer.High enantioselectivity, green (aqueous, mild conditions), scalable.One enantiomer is de-sulfonylated; requires enzyme availability. tandfonline.comacs.org
Chiral HPLCDifferential interaction of enantiomers with a Chiral Stationary Phase (CSP).Direct separation of both enantiomers, applicable to small and large scales.Requires specialized chiral columns and instrumentation. sigmaaldrich.comchiraltech.com
Diastereomeric Salt FormationReaction with a chiral resolving agent to form separable diastereomeric salts.Classical, well-established chemical method.Can be labor-intensive, requires stoichiometric resolving agent. oup.com

Multicomponent Reactions Incorporating Valine and Sulfonyl Moieties

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach for the synthesis of complex molecules from three or more starting materials in a single step. Several MCRs have been adapted for the synthesis of N-sulfonylated amino acid derivatives.

One notable example is the Ugi four-component reaction (U-4CR). In a typical U-4CR for the synthesis of an N-sulfonylated valine derivative, valine (or its ester), an aldehyde, an isocyanide, and a sulfonyl-containing component can be combined. For the specific synthesis of a compound like Valine, N-[(2,5-dimethylphenyl)sulfonyl]-, a potential Ugi-type approach could involve the reaction of valine methyl ester, an aldehyde (e.g., formaldehyde), an isocyanide, and (2,5-dimethylphenyl)sulfonamide. The resulting product would be a dipeptide-like scaffold bearing the desired N-sulfonyl group. The efficiency of such reactions is often high, providing rapid access to a library of derivatives by varying each of the four components. rug.nlnih.gov

Another relevant MCR is the Passerini three-component reaction, which typically involves an isocyanide, an aldehyde or ketone, and a carboxylic acid. While not directly yielding an N-sulfonylated amino acid, modifications of the Passerini reaction or post-reaction modifications can be employed to introduce the sulfonyl group. For instance, a Passerini product could be deprotected and subsequently sulfonylated. rug.nlnih.gov

The Strecker synthesis of α-amino acids can also be adapted. A variation of the Strecker reaction could utilize a pre-formed sulfonylimine, generated from (2,5-dimethylphenyl)sulfonamide and isobutyraldehyde, which then reacts with a cyanide source to produce the corresponding α-aminonitrile. Subsequent hydrolysis of the nitrile group would yield the desired N-sulfonylated valine.

These MCR approaches are advantageous due to their operational simplicity, convergence, and the ability to generate molecular diversity.

Flow Chemistry Applications in the Synthesis of N-Sulfonylated Valine Derivatives

Flow chemistry has emerged as a powerful tool in modern organic synthesis, offering enhanced safety, scalability, and reaction control compared to traditional batch processes. amidetech.com The synthesis of N-sulfonylated valine derivatives can benefit significantly from flow chemistry applications, particularly in the preparation of key intermediates like sulfonyl chlorides. rsc.org

The synthesis of (2,5-dimethylphenyl)sulfonyl chloride, the key reagent for the sulfonylation of valine, can be performed in a continuous flow system. This typically involves the reaction of the corresponding sulfonic acid with a chlorinating agent. Flow reactors allow for precise control of reaction temperature and residence time, which is crucial for handling potentially exothermic reactions and unstable intermediates. rsc.org

Following the preparation of the sulfonyl chloride, the N-sulfonylation of valine can also be carried out in a flow reactor. A solution of valine (often as an ester to improve solubility) and a base is mixed with a solution of (2,5-dimethylphenyl)sulfonyl chloride in a continuous stream. The use of microreactors can enhance mixing and heat transfer, leading to faster reaction times and higher yields. uzh.chnih.gov This approach also allows for in-line purification, where the product stream is passed through a scavenger resin to remove excess reagents and by-products, simplifying the work-up process.

The benefits of using flow chemistry for the synthesis of N-sulfonylated valine derivatives include improved reaction efficiency, reduced reaction times, and enhanced safety profiles. Furthermore, the scalability of flow processes makes this methodology attractive for the large-scale production of these compounds. amidetech.com

Comparative Analysis of Synthetic Efficiency and Yields Across Methodologies for Valine, N-[(2,5-dimethylphenyl)sulfonyl]-

The choice of synthetic methodology for the preparation of Valine, N-[(2,5-dimethylphenyl)sulfonyl]- and its analogues depends on several factors, including the desired scale, purity requirements, and available resources. A comparative analysis of the efficiency and yields of different methods is crucial for selecting the most appropriate approach.

Traditional batch synthesis, typically involving the Schotten-Baumann reaction of valine with (2,5-dimethylphenyl)sulfonyl chloride in the presence of a base, is a well-established method. While reliable, it can suffer from longer reaction times and challenges in controlling exotherms on a larger scale. Yields for analogous N-acylation reactions of valine have been reported to be as high as 94%. mdpi.com

Multicomponent reactions, such as the Ugi reaction, offer a more convergent and diversity-oriented approach. The yields for Ugi reactions can be moderate to high, often ranging from 30% to 80%, depending on the specific substrates and reaction conditions. rug.nl The main advantage lies in the rapid assembly of complex molecules in a single step.

Flow chemistry presents a modern alternative with several advantages. The precise control over reaction parameters in a flow system can lead to higher yields and purity compared to batch processes. For instance, the synthesis of sulfonyl chlorides in flow can achieve high space-time yields. rsc.org The subsequent sulfonylation of amino acids in flow can also be highly efficient.

Below is an interactive data table summarizing the comparative aspects of these methodologies for the synthesis of N-sulfonylated valine derivatives.

MethodologyTypical YieldsKey AdvantagesKey DisadvantagesScalability
Traditional Batch Synthesis 80-95%Well-established, reliable for small scale.Longer reaction times, potential for side reactions, scalability challenges.Moderate
Multicomponent Reactions (e.g., Ugi) 30-80%High atom economy, rapid generation of diversity, operational simplicity.Yields can be variable, purification of complex mixtures can be challenging.Good
Flow Chemistry 85-99%Enhanced safety and control, rapid optimization, high purity, excellent scalability.Higher initial setup cost, requires specialized equipment.Excellent

This comparative analysis highlights that while traditional batch synthesis remains a viable option for laboratory-scale synthesis, flow chemistry offers significant advantages in terms of efficiency, safety, and scalability, making it a highly attractive methodology for the production of Valine, N-[(2,5-dimethylphenyl)sulfonyl]- and its analogues. Multicomponent reactions provide a powerful tool for the rapid exploration of chemical space in a drug discovery context.

Advanced Structural Elucidation and Conformational Analysis of Valine, N 2,5 Dimethylphenyl Sulfonyl

Spectroscopic Characterization Techniques for Valine, N-[(2,5-dimethylphenyl)sulfonyl]-

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Dynamics

No experimental or theoretical NMR data for Valine, N-[(2,5-dimethylphenyl)sulfonyl]- is currently available. This would have included ¹H and ¹³C NMR spectra to determine the chemical environment of each atom, and advanced techniques like COSY, HSQC, and HMBC to establish connectivity and stereochemistry. Conformational dynamics could have been explored through variable temperature NMR studies or NOESY experiments.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Specific Infrared (IR) and Raman spectroscopic data for Valine, N-[(2,5-dimethylphenyl)sulfonyl]- are not present in the scientific literature. Such data would have been used to identify characteristic vibrational modes of the functional groups present, such as the sulfonyl group (SO₂), the amide linkage, the carboxylic acid, and the dimethylphenyl moiety. Analysis of the spectra, particularly in the solid state, could have provided insights into intermolecular hydrogen bonding interactions.

X-ray Crystallography of Valine, N-[(2,5-dimethylphenyl)sulfonyl]- and Its Co-Crystals

Solid-State Conformations and Packing Arrangements

There are no published X-ray crystal structures for Valine, N-[(2,5-dimethylphenyl)sulfonyl]- or any of its co-crystals. A crystal structure would have provided precise information on bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. It would also have revealed the packing arrangement of the molecules within the crystal lattice.

Analysis of Intermolecular Interactions and Supramolecular Assembly

Without a crystal structure, the nature of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and potential π-stacking, cannot be determined. Consequently, no analysis of the supramolecular assembly of Valine, N-[(2,5-dimethylphenyl)sulfonyl]- can be provided.

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination of Valine, N-[(2,5-dimethylphenyl)sulfonyl]-

No Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectra for Valine, N-[(2,5-dimethylphenyl)sulfonyl]- have been reported. These techniques are essential for confirming the absolute configuration of chiral molecules. The Cotton effects observed in CD and ORD spectra are highly sensitive to the stereochemistry and conformation of the molecule and its chromophores.

Conformational Analysis via Computational Chemistry

Computational methods allow for the systematic exploration of a molecule's potential energy surface, revealing the relative energies of different conformations and the barriers between them. For a flexible molecule like Valine, N-[(2,5-dimethylphenyl)sulfonyl]-, which possesses multiple rotatable bonds, these techniques are indispensable for characterizing its structural behavior.

Density Functional Theory (DFT) has emerged as a robust and widely used quantum mechanical method for predicting the electronic structure and geometry of molecules. nih.govresearchgate.net To determine the most stable, or ground state, conformation of Valine, N-[(2,5-dimethylphenyl)sulfonyl]-, DFT calculations are employed.

The process begins with an initial guess of the molecular structure, which is then subjected to a geometry optimization procedure. This iterative process adjusts the positions of the atoms to minimize the total electronic energy of the molecule, thereby locating a minimum on the potential energy surface. For sulfonamides and related compounds, hybrid functionals such as B3LYP or PBE0, combined with a Pople-style basis set like 6-311++G(d,p), have been shown to provide a good balance between accuracy and computational cost. nih.govresearchgate.netdoi.org The inclusion of a continuum solvent model, such as the Polarizable Continuum Model (PCM), can also be used to simulate the influence of a solvent environment on the geometry.

The optimization yields the equilibrium geometry, characterized by specific bond lengths, bond angles, and dihedral angles. These parameters define the lowest energy conformation of the molecule in the gas phase or in a simulated solvent. Harmonic vibrational analysis is typically performed following optimization to confirm that the located structure is a true minimum (i.e., has no imaginary frequencies). nih.gov

Below is a table of hypothetical, yet chemically plausible, optimized geometric parameters for the ground state of Valine, N-[(2,5-dimethylphenyl)sulfonyl]- as predicted by DFT calculations.

Selected Bond Lengths (Å)Selected Bond Angles (°)Selected Dihedral Angles (°)
AtomsValueAtomsValueAtomsValue
S-N1.645O1-S-O2120.1Cα-N-S-C(aryl)-65.8
S-O11.442O1-S-N107.5H-N-S-O1175.2
S-C(aryl)1.778N-S-C(aryl)106.9N-Cα-C(O)-O-121.3
N-Cα1.461S-N-Cα121.5Cβ-Cα-N-S58.9
Cα-C(O)1.525N-Cα-C(O)110.8C(aryl)-S-N-Cα-65.8
Cα-Cβ1.538Cα-C(O)-OH111.4O1-S-C(aryl)-C(Me1)25.4

While DFT calculations provide a static image of the molecule's ground state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time, particularly in a solvent environment. MD simulations model the movements of atoms and molecules by numerically solving Newton's equations of motion, providing a trajectory that maps the conformational landscape. nih.govrsc.org

To perform an MD simulation of Valine, N-[(2,5-dimethylphenyl)sulfonyl]-, the system is typically set up by placing the molecule in a box of explicit solvent molecules, such as water. The interactions between all atoms are described by a molecular mechanics force field, such as AMBER or OPLS. nih.govnih.gov The system is then equilibrated to the desired temperature and pressure, after which a production simulation is run for a duration sufficient to sample the relevant conformational space, often on the nanosecond to microsecond timescale.

Analysis of the resulting trajectory can reveal the populations of different conformational states, the pathways of transition between them, and the influence of the solvent on the molecule's flexibility. Key parameters, such as the root-mean-square deviation (RMSD) of atomic positions and the evolution of important dihedral angles, are monitored to characterize the conformational dynamics. This approach allows for a statistical understanding of the molecule's preferred shapes in a more realistic, solvated environment.

The table below presents hypothetical results from an MD simulation, showing the relative populations of major conformational families in an aqueous solution.

Conformer IDKey Dihedral Angles (ψ: N-Cα-C(O)-O, χ1: N-Cα-Cβ-Cγ1)Population (%)Average Lifetime (ps)
A-140°, 60° (gauche+)45150
B-140°, 180° (trans)30120
C-140°, -60° (gauche-)1580
D60°, 180° (trans)850
Other-2-

Potential Energy Surface (PES) mapping, also known as a relaxed potential energy scan, is a computational technique used to explore the energy of a molecule as a function of one or more specific geometric parameters, typically dihedral angles. uni-muenchen.deepfl.ch This method provides a more detailed view of the energy landscape than a simple geometry optimization, revealing not only the minima (stable conformers) but also the transition states (energy barriers) that separate them.

For Valine, N-[(2,5-dimethylphenyl)sulfonyl]-, a PES map can be generated by systematically rotating key bonds while allowing the rest of the molecule's geometry to relax to its lowest energy state at each step. epfl.ch For instance, a two-dimensional PES map could be created by simultaneously varying the dihedral angles around the N-Cα bond (φ) and the Cα-C(O) bond (ψ), which are critical for defining the backbone conformation. The energy at each grid point (φ, ψ) is calculated, typically using a quantum mechanical method like DFT, to generate a contour plot that visualizes the low-energy regions and the barriers between them.

This mapping helps to identify all significant low-energy conformers and to quantify the energy cost of moving from one conformation to another. The results are crucial for understanding the molecule's intrinsic flexibility and the likelihood of it adopting certain shapes, which can be correlated with its chemical reactivity and biological activity.

The following table summarizes hypothetical low-energy conformers identified from a PES scan, along with their relative energies.

ConformerDihedral Angle 1 (Cα-N-S-Caryl) (°)Dihedral Angle 2 (N-Cα-C(O)-O) (°)Relative Energy (kcal/mol)
I (Global Minimum)-65-1400.00
II70-1350.85
III-60551.50
IV175-1452.10
V180602.75

Chemical Reactivity and Derivatization Strategies of Valine, N 2,5 Dimethylphenyl Sulfonyl

Reactivity of the Carboxylic Acid Moiety in Valine, N-[(2,5-dimethylphenyl)sulfonyl]-

The carboxylic acid group is a primary site for modification, enabling the elongation of peptide chains or the introduction of diverse functional groups. The presence of the bulky N-(2,5-dimethylphenyl)sulfonyl protecting group influences the steric accessibility and electronic properties of the carboxyl group, yet standard transformations remain highly effective.

Esterification and Amidation Reactions

The carboxylic acid of Valine, N-[(2,5-dimethylphenyl)sulfonyl]- readily undergoes esterification and amidation, which are fundamental reactions in peptide chemistry. Esterification is often performed to protect the C-terminus during synthesis or to create derivatives for analytical purposes. Standard conditions, such as reaction with an alcohol in the presence of an acid catalyst, can yield the corresponding esters.

Amidation, particularly the formation of a peptide bond, is the most common transformation. This is typically achieved using a variety of coupling reagents that activate the carboxylic acid, facilitating nucleophilic attack by the amino group of another amino acid or amine. bachem.com The choice of coupling reagent is critical to ensure high yields and minimize racemization at the chiral center of the valine residue. peptide.com Commonly employed coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure® to suppress side reactions. bachem.compeptide.com Phosphonium salts, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are also highly effective. bachem.compeptide.com A protocol for direct coupling using EDC·HCl (N-ethyl-N'-(3-(dimethylamino)propyl)carbodiimide hydrochloride) with N-hydroxysuccinimide (NHS) has been shown to be effective for linking amino acids to functionalized molecules in good yields. nih.gov

Table 1: Representative Conditions for Amide and Ester Formation
TransformationReagents & ConditionsTypical YieldReference(s)
Amidation N-protected amino acid, amino acid ester, EDC (1.2 equiv.), CH₂Cl₂, 0 °C to RTHigh peptide.com
Amidation N-protected amino acid, amine, DIC/HOBt, DMF or CH₂Cl₂, RTHigh peptide.com
Amidation N-protected peptide fragment, peptide ester, TDBTU (1.05 equiv.), DIEA (2.25 equiv.), DMF, -25 °C to RTGood peptide.com
Esterification N-protected amino acid, alcohol, Acid catalyst (e.g., H₂SO₄), HeatGood-HighGeneral
Ester Hydrolysis Methyl ester of N-arylsulfonyl-valyl-arginine, Thrombin (enzyme catalyst), Aqueous bufferN/A (Kinetics) nih.gov

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, offers a route to synthesize novel amine derivatives. For N-arylsulfonyl amino acids, this transformation can be achieved through several methods, including oxidative and radical-mediated pathways.

A notable method involves a copper(II)-catalyzed oxidative decarboxylation-elimination reaction. tandfonline.com When N-arylsulfonyl amino acids are heated in the presence of a copper catalyst like CuO in air, they are converted into the corresponding primary aryl sulfonamides. tandfonline.comtandfonline.comresearchgate.net This process is believed to proceed through the formation of an imine intermediate via decarboxylative elimination, which is then hydrolyzed to the primary sulfonamide. tandfonline.com This reaction provides an efficient pathway to primary sulfonamides from readily available amino acid precursors. tandfonline.com

Radical-mediated decarboxylation is another viable strategy. Photoredox catalysis, in combination with nickel catalysis, enables the enantioselective decarboxylative arylation of α-amino acids. nih.govacs.org In this process, oxidation and decarboxylation of the N-protected amino acid generate a prochiral α-amino radical, which is then intercepted by a Ni(II)-aryl complex to form a new carbon-carbon bond. nih.gov Other methods for amino acid decarboxylation, such as those using N-bromosuccinimide or photochemical activation, could also be applied, leading to various N-alkyl derivatives. mdpi.comnih.gov

Reactivity of the Sulfonamide N-H Proton

The proton on the sulfonamide nitrogen is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This acidity facilitates deprotonation and subsequent derivatization at the nitrogen atom.

Alkylation and Acylation Reactions

The sulfonamide nitrogen can be readily alkylated or acylated. N-alkylation is a common strategy to introduce diversity and modify the properties of the molecule. monash.edu Deprotonation with a suitable base, followed by reaction with an alkyl halide or another electrophile, yields the N-alkylated product. monash.edu For instance, N-nitrobenzenesulfonamido amino acid esters have been successfully alkylated using alkyl halides in the presence of potassium carbonate and a phase-transfer catalyst, achieving high yields. monash.edu Furthermore, direct N-alkylation of unprotected amino acids with alcohols has been achieved using ruthenium-based catalysts, a method that could potentially be adapted for N-sulfonylated substrates. nih.gov A study focused on N-arylsulfonamido D-valine derivatives demonstrated that various substituents, including spacers with terminal functional groups like azides or fluorophores, can be successfully introduced at the sulfonamide nitrogen. nih.gov

Acylation of the sulfonamide nitrogen is also possible, though less common than alkylation. This would typically require reaction with a highly reactive acylating agent, such as an acyl chloride or anhydride, under basic conditions.

Anion Generation and Trapping of Valine, N-[(2,5-dimethylphenyl)sulfonyl]-

The acidity of the sulfonamide N-H allows for the facile generation of a sulfonamidyl anion using a base. This anion is a potent nucleophile and can be trapped with a variety of electrophiles. The formation of this anion is the key first step in the alkylation and acylation reactions described above.

Beyond simple alkylation, the generated anion can participate in other bond-forming reactions. For example, the deprotonated N-acylsulfonamide can be oxidized to an N-centered radical. nih.gov This radical can then undergo further reactions, such as intramolecular cyclization, to form complex heterocyclic structures. nih.gov The ability to generate and trap the sulfonamide anion provides a versatile handle for a wide range of chemical modifications. nih.govwikipedia.org

Table 2: Derivatization at the Sulfonamide Nitrogen
Reaction TypeReagents & ConditionsProduct TypeReference(s)
N-Alkylation 1. Base (e.g., K₂CO₃) 2. Alkyl Halide (R-X)N-Alkyl-N-arylsulfonyl valine derivative monash.edu
N-Alkylation Alcohol, Ru-catalyst, HeatN-Alkyl-N-arylsulfonyl valine derivative nih.gov
Anion Generation Base (e.g., Benzoate)N-Sulfonamidyl anion nih.gov
Radical Generation 1. Base (e.g., Benzoate) 2. Oxidant (e.g., Photoexcited Ir catalyst)N-Centered radical nih.gov

Modifications of the Aromatic Sulfonyl Moiety

The 2,5-dimethylphenyl ring of the sulfonyl group provides another site for chemical modification, primarily through electrophilic aromatic substitution. The reactivity and regioselectivity of such reactions are governed by the directing effects of the substituents on the aromatic ring.

The two methyl groups are electron-donating and are thus activating, ortho- and para-directing groups. The sulfonyl group, being strongly electron-withdrawing, is a deactivating, meta-directing group. The combined effect of these groups will direct incoming electrophiles to specific positions on the ring. The positions ortho to the methyl groups (C3 and C6) and para to the C2-methyl group (C5, which is already substituted) are activated. The positions meta to the sulfonyl group (C3 and C5) are the least deactivated by its effect. Therefore, electrophilic attack is most likely to occur at the C3, C4, and C6 positions, with the C4 and C6 positions being sterically more accessible than the C3 position, which is sterically hindered by two adjacent substituents.

Standard electrophilic aromatic substitution reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation could potentially be used to functionalize the aromatic ring, provided the conditions are compatible with the rest of the molecule. masterorganicchemistry.combyjus.com For example, nitration would introduce a nitro group, which could be further reduced to an amine, providing a handle for further derivatization. Such modifications allow for the fine-tuning of the electronic and steric properties of the N-protecting group itself.

Electrophilic Aromatic Substitution Reactions

The 2,5-dimethylphenyl ring of the title compound is susceptible to electrophilic aromatic substitution (EAS). The directing effects of the substituents on the ring—two methyl groups and the sulfonylamino group—govern the regiochemical outcome of these reactions. The methyl groups are activating, ortho- and para-directing groups, while the sulfonyl group is a deactivating, meta-directing group. chegg.com

In the case of Valine, N-[(2,5-dimethylphenyl)sulfonyl]-, the positions ortho and para to the methyl groups are positions 3, 4, and 6. The positions meta to the sulfonyl group are positions 3 and 5. Therefore, electrophilic attack is most likely to occur at the positions activated by the methyl groups and not strongly deactivated by the sulfonyl group. Specifically, positions 4 and 6 are ortho to one methyl group and para to the other, making them electronically enriched. Position 3 is ortho to the C2-methyl and meta to the C5-methyl, and also meta to the sulfonyl group. Position 5 is meta to the C2-methyl and ortho to the C5-methyl, and also meta to the sulfonyl group.

Considering the combined electronic effects, electrophilic substitution is predicted to favor positions 4 and 6. For instance, nitration of p-xylene (B151628) (1,4-dimethylbenzene) with nitric acid and sulfuric acid yields 1,4-dimethyl-2-nitrobenzene, demonstrating the directing effect of the two methyl groups to an adjacent position. chegg.com

A summary of predicted outcomes for common electrophilic aromatic substitution reactions is presented below.

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄Valine, N-[(4-nitro-2,5-dimethylphenyl)sulfonyl]-\ and Valine, N-[(6-nitro-2,5-dimethylphenyl)sulfonyl]-
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃Valine, N-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-\ and Valine, N-[(6-bromo-2,5-dimethylphenyl)sulfonyl]-
Friedel-Crafts AcylationRCOCl, AlCl₃Valine, N-[(4-acyl-2,5-dimethylphenyl)sulfonyl]-\ and Valine, N-[(6-acyl-2,5-dimethylphenyl)sulfonyl]-
SulfonationSO₃, H₂SO₄Valine, N-[(4-sulfo-2,5-dimethylphenyl)sulfonyl]-\ and Valine, N-[(6-sulfo-2,5-dimethylphenyl)sulfonyl]-

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The sulfonamide functionality is a known and effective DMG. researchgate.net

In Valine, N-[(2,5-dimethylphenyl)sulfonyl]-, the sulfonamide group can direct the metalation of the 2,5-dimethylphenyl ring. The possible sites for deprotonation are the C3 and C6 positions. However, the C6 position is sterically hindered by the adjacent methyl group at C5. Therefore, directed ortho-metalation is expected to occur preferentially at the C3 position.

The general process involves treating the N-protected amino acid with a strong base, typically an alkyllithium reagent such as n-butyllithium or sec-butyllithium, in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures. The resulting aryllithium intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups at the C3 position. baranlab.org

Electrophile QuenchReagent ExampleFunctional Group Introduced at C3
AlkylationMethyl iodide (CH₃I)Methyl (-CH₃)
CarboxylationCarbon dioxide (CO₂)Carboxylic acid (-COOH)
SilylationTrimethylsilyl chloride ((CH₃)₃SiCl)Trimethylsilyl (-Si(CH₃)₃)
BorylationTriisopropyl borate (B1201080) ((i-PrO)₃B)Boronic acid (-B(OH)₂)
IodinationIodine (I₂)Iodo (-I)

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of potential leaving groups (e.g., halides introduced via electrophilic aromatic substitution or DoM) on the aromatic ring of Valine, N-[(2,5-dimethylphenyl)sulfonyl]- allows for its participation in various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

For instance, if a bromo or iodo substituent is introduced at the C3, C4, or C6 position, this derivative can serve as a substrate in Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions typically employ palladium catalysts.

Suzuki Coupling: Reaction of an aryl halide derivative with an organoboron compound in the presence of a palladium catalyst and a base to form a biaryl compound.

Stille Coupling: Coupling of an organostannane with an organohalide catalyzed by a palladium complex.

Heck Reaction: The reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene.

Sonogashira Coupling: A coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst.

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction of an aryl halide with an amine to form a C-N bond.

The specific conditions for these reactions would need to be optimized for the particular substrate, but they offer a versatile platform for extensive derivatization of the aromatic core of Valine, N-[(2,5-dimethylphenyl)sulfonyl]-.

Regioselective Functionalization Approaches for Valine, N-[(2,5-dimethylphenyl)sulfonyl]-

Achieving regioselective functionalization of the polysubstituted aromatic ring in Valine, N-[(2,5-dimethylphenyl)sulfonyl]- is a key challenge and opportunity for the synthesis of new derivatives. The interplay between the directing effects of the existing substituents allows for a degree of control over the position of new functional groups.

As discussed, electrophilic aromatic substitution is predicted to favor the 4 and 6 positions due to the strong activating and ortho, para-directing effects of the two methyl groups. chegg.com This provides a route to 4- and 6-substituted derivatives.

In contrast, directed ortho-metalation offers a complementary strategy for functionalization at the C3 position, ortho to the directing sulfonamide group. researchgate.net The steric hindrance from the C2-methyl group is expected to favor metalation at C3 over C6.

By strategically choosing between these two methodologies, it is possible to selectively introduce substituents at different positions on the 2,5-dimethylphenyl ring. For example, a halogen could be introduced at the 4-position via electrophilic halogenation, and a different functional group could be subsequently installed at the 3-position using directed ortho-metalation. This orthogonal approach enables the synthesis of highly substituted and complex derivatives.

Stability and Degradation Pathways Under Various Chemical Conditions

The stability of Valine, N-[(2,5-dimethylphenyl)sulfonyl]- is influenced by the chemical environment, particularly pH and the presence of oxidizing or reducing agents. The primary sites of potential degradation are the sulfonamide bond and the amino acid backbone.

Hydrolytic Stability: The N-S bond of the sulfonamide is generally stable to hydrolysis under neutral and acidic conditions. However, under strongly basic conditions, hydrolysis can occur, leading to the cleavage of the sulfonamide to yield 2,5-dimethylbenzenesulfonic acid and valine. The rate of hydrolysis is dependent on the specific reaction conditions, including temperature and the concentration of the base. rsc.org The ester and amide derivatives of the valine carboxyl group can also undergo hydrolysis under acidic or basic conditions.

Oxidative Degradation: Strong oxidizing agents can potentially lead to the degradation of the molecule. The methyl groups on the aromatic ring could be oxidized to carboxylic acids under harsh conditions. The valine side chain is relatively robust to oxidation, but the tertiary C-H bond at the alpha-carbon could be susceptible to radical-mediated oxidation. The sulfur atom in the sulfonyl group is already in its highest oxidation state (+6) and is therefore resistant to further oxidation.

Reductive Degradation: The sulfonyl group can be removed under certain reductive conditions, a process known as desulfonylation. wikipedia.orgorganicreactions.org This can be achieved using reducing agents such as sodium amalgam, samarium(II) iodide, or through catalytic hydrogenation under specific conditions. Reductive cleavage of the N-S bond would yield valine and 2,5-dimethylbenzenethiol (B1294982) or its further reduction products. This desulfonylation can be a useful synthetic strategy for the removal of the N-arylsulfonyl protecting group. nih.gov

The stability profile of Valine, N-[(2,5-dimethylphenyl)sulfonyl]- under various conditions is crucial for its handling, storage, and potential applications in different chemical and biological systems.

Computational and Theoretical Studies on Valine, N 2,5 Dimethylphenyl Sulfonyl

Quantum Mechanical Studies of Electronic Structure and Reactivity Descriptors

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For Valine, N-[(2,5-dimethylphenyl)sulfonyl]-, these studies elucidate the distribution of electrons and energy levels, which are key determinants of its chemical reactivity and non-covalent interactions.

Frontier Molecular Orbitals Analysis

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

For a molecule like Valine, N-[(2,5-dimethylphenyl)sulfonyl]-, the HOMO is typically localized on the electron-rich regions, such as the carboxylate group and the sulfonamide nitrogen, which possess lone pairs of electrons. The LUMO, conversely, is expected to be distributed over the electron-deficient areas, including the sulfonyl group and the aromatic ring. A smaller HOMO-LUMO gap suggests higher reactivity, indicating that the molecule can be more easily excited. These calculations are generally performed using Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*.

Table 1: Illustrative Frontier Orbital Energies for a Sulfonamide Derivative

Molecular Orbital Energy (eV) Description
HOMO -6.8 eV Electron-donating capacity, localized on carboxylate and sulfonamide N
LUMO -1.2 eV Electron-accepting capacity, localized on sulfonyl group and aromatic ring

Note: The values presented are hypothetical and serve to illustrate typical results from quantum mechanical calculations for a molecule of this class.

Electrostatic Potential Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with colors indicating different potential values. Red regions signify areas of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. Blue regions denote positive electrostatic potential, indicating electron-poor areas susceptible to nucleophilic attack.

In Valine, N-[(2,5-dimethylphenyl)sulfonyl]-, the MEP would show strong negative potential (red) around the oxygen atoms of the carboxyl and sulfonyl groups, highlighting their role as hydrogen bond acceptors. Conversely, the hydrogen atom of the carboxylic acid and the N-H proton of the sulfonamide group would exhibit a positive potential (blue), marking them as potential hydrogen bond donors. The dimethylphenyl ring and the isopropyl group of the valine residue would show a relatively neutral (green) potential, characteristic of non-polar regions that can engage in van der Waals interactions.

Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Interactions (Methodological Focus)

To explore the potential of Valine, N-[(2,5-dimethylphenyl)sulfonyl]- as a ligand for a biological target, such as an enzyme or receptor, computational simulation techniques like molecular docking and molecular dynamics are employed. The focus here is on the established methodologies used in these simulations.

Ligand Preparation and Force Field Selection for Valine, N-[(2,5-dimethylphenyl)sulfonyl]-

Accurate simulation begins with proper preparation of the ligand. The 3D structure of Valine, N-[(2,5-dimethylphenyl)sulfonyl]- must be generated and optimized to its lowest energy conformation. This is typically achieved using quantum mechanical methods or molecular mechanics. Ionization states are assigned based on a physiological pH of 7.4, which would likely involve deprotonation of the carboxylic acid group.

The choice of a force field is critical for the accuracy of the simulation. A force field is a set of parameters and equations used to calculate the potential energy of a system of atoms. For a small organic molecule like this, general-purpose force fields are often used.

Table 2: Common Force Fields for Small Molecule and Protein Simulations

Force Field Primary Application Key Features
GAFF/AMBER Small organic molecules, proteins, nucleic acids General Amber Force Field (GAFF) is designed for compatibility with the AMBER protein force fields.
CHARMM Proteins, lipids, nucleic acids, small molecules Widely used for biomolecular simulations, with a specific general force field (CGenFF) for small molecules.

For Valine, N-[(2,5-dimethylphenyl)sulfonyl]-, a force field like GAFF2 would be appropriate, with partial charges assigned using a quantum mechanical calculation (e.g., RESP or AM1-BCC methods) to accurately model its electrostatic properties.

Binding Site Prediction and Scoring Algorithms

Once the target protein structure is obtained (typically from the Protein Data Bank), the first step is to identify the potential binding site (or "pocket"). This can be done using algorithms that analyze the protein's surface topology to find cavities suitable for ligand binding.

After the binding site is defined, molecular docking algorithms are used to predict the preferred orientation of the ligand within the site. These algorithms systematically sample different conformations and positions of the ligand, evaluating each "pose" using a scoring function. The scoring function estimates the binding affinity, with lower scores typically indicating a more favorable interaction. Common docking programs include AutoDock, Glide, and GOLD, each employing different search algorithms and scoring functions.

Analysis of Binding Poses and Interaction Energies

The output of a docking simulation is a set of potential binding poses ranked by their scores. The top-ranked poses are then analyzed to understand the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions include:

Hydrogen Bonds: Between the ligand's hydrogen bond donors (N-H, O-H) and acceptors (sulfonyl O, carboxyl O) and complementary residues in the protein.

Hydrophobic Interactions: Involving the non-polar dimethylphenyl and isopropyl groups of the ligand with hydrophobic residues in the binding pocket.

To refine the static picture provided by docking, Molecular Dynamics (MD) simulations can be performed. An MD simulation calculates the motion of the atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose and the dynamics of the interactions. The interaction energy between the ligand and the protein can be calculated more accurately from the MD trajectory using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). This analysis provides a more robust estimation of the binding affinity by averaging over multiple conformations of the complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies Utilizing Valine, N-[(2,5-dimethylphenyl)sulfonyl]- as a Scaffold

QSAR modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity. For a molecule like Valine, N-[(2,5-dimethylphenyl)sulfonyl]-, this would involve creating a dataset of structurally similar compounds with known activities and then building a mathematical model.

Descriptor Calculation and Selection

The initial step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of a molecule's properties. For a scaffold like Valine, N-[(2,5-dimethylphenyl)sulfonyl]-, a wide range of descriptors would be calculated. These fall into several categories:

1D Descriptors: Molecular weight, atom count, logP (lipophilicity).

2D Descriptors: Topological indices (e.g., Balaban J index, Wiener index), molecular connectivity indices, and 2D pharmacophore fingerprints.

3D Descriptors: Properties derived from the 3D conformation of the molecule, such as van der Waals volume, surface area, and dipole moment.

Following calculation, a crucial step is descriptor selection to identify the most relevant features and avoid overfitting the model. Techniques like genetic algorithms, principal component analysis (PCA), or recursive feature elimination would be employed.

Hypothetical Descriptor Data for a QSAR Study This table is illustrative of the types of descriptors that would be used in a QSAR study but is not based on actual experimental data for the specified compound.

Descriptor TypeDescriptor NameHypothetical ValueDescription
1DMolecular Weight315.4 g/molThe sum of the atomic weights of all atoms in the molecule.
2DTopological Polar Surface Area (TPSA)75.9 ŲThe surface sum over all polar atoms, primarily oxygen and nitrogen.
3DAsphericity0.25A measure of the deviation from a spherical shape.
ElectronicDipole Moment3.2 DA measure of the polarity of the molecule.

Statistical Validation of QSAR Models

Once a QSAR model is built, it must be rigorously validated to ensure its predictive power and robustness. This involves both internal and external validation methods.

Internal Validation: Techniques like leave-one-out cross-validation (q²) and bootstrapping are used to assess the model's stability and predictive ability on the training set data.

External Validation: The model's performance is evaluated on an external set of compounds that were not used during model development. Key statistical metrics include the coefficient of determination (R²), root mean square error (RMSE), and predictive R² (R²_pred).

Common Statistical Metrics for QSAR Model Validation

MetricSymbolAcceptable ValueDescription
Coefficient of Determination> 0.6Proportion of the variance in the dependent variable that is predictable from the independent variables.
Cross-validated R²> 0.5Measures the predictive ability of the model on the training set.
Predictive R² for External SetR²_pred> 0.5Measures the predictive ability of the model on an independent test set.

In Silico Prediction of Chemical Transformations and Reaction Pathways

Computational tools can predict the potential metabolic fate or synthetic pathways of a molecule. For Valine, N-[(2,5-dimethylphenyl)sulfonyl]-, this would involve software that identifies potential sites of metabolism (e.g., cytochrome P450-mediated oxidation) or predicts possible reactants and conditions for its synthesis. These predictions are based on established reaction libraries and quantum mechanical calculations to estimate the reactivity of different parts of the molecule.

Virtual Screening Methodologies Utilizing Valine, N-[(2,5-dimethylphenyl)sulfonyl]-

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If Valine, N-[(2,5-dimethylphenyl)sulfonyl]- were identified as a hit compound, it could be used as a template in a similarity-based virtual screen.

Ligand-Based Virtual Screening: In the absence of a 3D structure of the target protein, a known active ligand like Valine, N-[(2,5-dimethylphenyl)sulfonyl]- can be used as a query. The screening would search for molecules in a database with similar 2D (fingerprints) or 3D (shape, pharmacophore) features.

Mechanistic Investigations of Biological Interactions Involving Valine, N 2,5 Dimethylphenyl Sulfonyl

Identification of Putative Molecular Targets and Binding Partners

The initial step in understanding a compound's biological effect is to identify its molecular targets. This involves pinpointing the specific proteins or other biomolecules with which the compound interacts to elicit a cellular response.

Affinity chromatography is a powerful technique used to isolate potential binding partners of a molecule from a complex biological sample, such as a cell lysate. In a hypothetical study for Valine, N-[(2,5-dimethylphenyl)sulfonyl]-, the compound would first be immobilized onto a solid support or matrix within a chromatography column. As the cell lysate is passed through the column, proteins that have an affinity for the compound will bind to it, while other proteins wash away. The bound proteins can then be eluted and identified.

Following elution, modern proteomic techniques, primarily mass spectrometry, are used to identify the isolated proteins. By analyzing the mass-to-charge ratio of peptide fragments, researchers can determine the amino acid sequences and thus identify the specific proteins that were captured. This approach can yield a list of high-affinity binding partners, providing the first clues to the compound's molecular targets.

Once putative targets are identified, biophysical techniques are employed to characterize the binding interaction in detail. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.gov In a typical experiment, a solution of the target protein is placed in a sample cell, and Valine, N-[(2,5-dimethylphenyl)sulfonyl]- is incrementally injected. The resulting heat changes are measured to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. embl-hamburg.de This provides a complete thermodynamic profile of the binding event.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures binding in real-time. nih.gov The target protein is immobilized on a sensor chip, and a solution containing Valine, N-[(2,5-dimethylphenyl)sulfonyl]- is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected as a shift in the resonance angle of reflected light. nih.gov SPR provides kinetic data, including the association rate (kon) and dissociation rate (koff), from which the binding affinity (KD) can be calculated. nih.govresearchgate.net

The table below illustrates the type of data obtained from these techniques for a hypothetical interaction.

TechniqueParameter MeasuredHypothetical ValueSignificance
ITC Binding Affinity (KD)1.5 µMStrength of the interaction
Stoichiometry (n)1.1Molar ratio of binding (e.g., 1:1)
Enthalpy (ΔH)-8.5 kcal/molHeat change upon binding
Entropy (ΔS)+2.1 cal/mol·KChange in disorder upon binding
SPR Association Rate (kon)2.0 x 104 M-1s-1Rate of complex formation
Dissociation Rate (koff)3.0 x 10-2 s-1Rate of complex decay
Binding Affinity (KD)1.5 µMEquilibrium constant (koff/kon)

Elucidation of Molecular Mechanisms of Action at the Subcellular Level

After identifying and characterizing the binding to a molecular target, the next step is to understand the functional consequences of this interaction at a subcellular level.

If the identified target is an enzyme, studies are conducted to determine if Valine, N-[(2,5-dimethylphenyl)sulfonyl]- acts as an inhibitor. Enzyme activity is measured at various concentrations of the substrate in the presence and absence of the compound. mdpi.com The results can determine the potency of the inhibition, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

A typical kinetic study might yield the following results:

ParameterDescriptionHypothetical Result
IC50 Concentration for 50% inhibition5.2 µM
Ki Inhibition constant~3.4 µM
Mechanism Mode of inhibitionCompetitive

If the target is a cell surface receptor, binding assays are performed to quantify the affinity of the compound for the receptor. nih.gov Radioligand binding assays are a common method, where a known radioactive ligand competes with Valine, N-[(2,5-dimethylphenyl)sulfonyl]- for binding to the receptor. The ability of the compound to displace the radioligand is used to calculate its binding affinity (Ki). ebi.ac.uk

Functional assays are then used to determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (inactivates the receptor). nih.gov This can be measured by monitoring downstream signaling events, such as changes in second messenger concentrations (e.g., cAMP) or reporter gene activation.

Structure-Activity Relationship (SAR) Studies Methodologies for Biological Activity

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of a lead compound. This involves synthesizing and testing a series of chemical analogs of Valine, N-[(2,5-dimethylphenyl)sulfonyl]-. mdpi.com By systematically modifying different parts of the molecule—such as the valine backbone, the sulfonyl group, or the dimethylphenyl ring—researchers can identify which chemical features are critical for biological activity. semanticscholar.orgnih.gov

For example, analogs could be created by:

Modifying the phenyl ring: Changing the position or type of substituents (e.g., moving the methyl groups or replacing them with halogens).

Altering the amino acid: Replacing valine with other amino acids (e.g., leucine (B10760876), isoleucine) to probe the importance of the side chain's size and shape.

Changing the linker: Modifying the sulfonyl group to explore different chemical linkages.

The biological activity (e.g., IC50 or Ki) of each analog is measured, and the results are compiled to build an SAR model. mdpi.com This model guides the design of new, more potent, and selective compounds. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models can further refine this process by creating a computational model that correlates the chemical properties of the molecules with their biological activity. mdpi.com

The following table provides a hypothetical example of an SAR study for a series of analogs.

CompoundR1 Group (on phenyl ring)R2 Group (amino acid)IC50 (µM)
Parent 2,5-dimethylValine5.2
Analog 1 3,5-dimethylValine7.8
Analog 2 2,5-dichloroValine2.1
Analog 3 2,5-dimethylLeucine15.4
Analog 4 2,5-dimethylPhenylalanine>50

This hypothetical data suggests that chloro substituents on the phenyl ring enhance activity, while changing the valine residue to leucine or phenylalanine is detrimental.

Rational Design of Analogues Based on Computational Predictions

The rational design of analogues of Valine, N-[(2,5-dimethylphenyl)sulfonyl]- is a critical step in optimizing its biological activity and is heavily reliant on computational predictions. These in silico methods provide valuable insights into the molecular interactions between the ligand and its biological target, guiding the synthesis of more potent and selective compounds.

Structure-based computational modeling is a key approach in the design of novel analogues. nih.gov By utilizing techniques such as molecular docking, it is possible to predict the binding modes of Valine, N-[(2,5-dimethylphenyl)sulfonyl]- and its derivatives within the active site of a target protein. mdpi.com For instance, docking studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues. mdpi.comnih.gov This information allows medicinal chemists to propose modifications to the lead compound that are likely to enhance its binding affinity.

A common strategy involves exploring the structure-activity relationships (SAR) of the N-arylsulfonyl-amino acid scaffold. Computational models can help to identify key structural attributes and their spatial orientation that are essential for high inhibitory activity. nih.gov For example, studies on related N-arylsulfonyl derivatives have highlighted the importance of specific substituents on the aromatic ring for optimizing biological activity. nih.gov In the case of Valine, N-[(2,5-dimethylphenyl)sulfonyl]-, computational models might suggest that modifications to the 2,5-dimethylphenyl group could lead to improved interactions with the target protein. Alterations to the valine side chain could also be explored to probe for additional binding pockets.

Quantitative structure-activity relationship (QSAR) studies are another valuable tool in the rational design process. By developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity, QSAR can predict the potency of novel analogues before they are synthesized. wu.ac.thnih.gov Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide detailed insights into the steric, electrostatic, and hydrophobic fields around the molecule that are important for activity. nih.govnih.gov

Computational MethodApplication in Analogue DesignPredicted Outcome
Molecular DockingPredicting binding modes of analogues in the target's active site.Enhanced binding affinity and selectivity.
3D-QSAR (CoMFA/CoMSIA)Identifying key steric, electrostatic, and hydrophobic features for activity.Improved potency of newly designed compounds.
Molecular Dynamics (MD) SimulationAssessing the stability of the ligand-protein complex over time.Confirmation of stable binding interactions for promising analogues. nih.gov

Synthetic Strategies for SAR Library Generation

The generation of a structure-activity relationship (SAR) library for Valine, N-[(2,5-dimethylphenyl)sulfonyl]- involves the systematic modification of its chemical structure to explore the impact of these changes on biological activity. Efficient synthetic strategies are crucial for the timely production of a diverse range of analogues.

The core synthesis of N-arylsulfonyl amino acid derivatives typically involves the reaction of the corresponding amino acid with an arylsulfonyl chloride under basic conditions. nih.govresearchgate.net In the case of Valine, N-[(2,5-dimethylphenyl)sulfonyl]-, this would involve the reaction of L-valine with 2,5-dimethylphenylsulfonyl chloride. researchgate.net To generate a library of analogues, variations can be introduced in both the amino acid and the arylsulfonyl moiety.

One common approach is to use a variety of substituted arylsulfonyl chlorides to explore the effect of different substituents on the phenyl ring. This allows for the investigation of electronic and steric effects on biological activity. nih.gov Microwave-assisted synthesis can be employed to accelerate the reaction times and improve yields. benthamdirect.com

Another strategy is to modify the amino acid component. A range of natural and unnatural amino acids can be used in place of valine to investigate the influence of the side chain on target binding. Solid-phase synthesis techniques can be particularly useful for the rapid generation of a large number of analogues.

Furthermore, the carboxylic acid group of the valine moiety can be converted to other functional groups, such as amides or esters, to explore additional interactions with the biological target. The synthesis of N-acylsulfonamide derivatives can be achieved through various coupling methods. nih.gov

Synthetic MethodDescriptionApplication for SAR Library
Schotten-Baumann ReactionReaction of an amino acid with an arylsulfonyl chloride in the presence of a base. mdpi.comCore synthesis of the N-arylsulfonyl amino acid scaffold.
Microwave-Assisted SynthesisUtilizing microwave irradiation to accelerate chemical reactions. benthamdirect.comRapid generation of analogues with improved yields.
Solid-Phase SynthesisSynthesizing compounds on a solid support for ease of purification and automation.High-throughput synthesis of a large and diverse library of analogues.
Peptide Coupling ReagentsFacilitating the formation of amide bonds from the carboxylic acid moiety.Diversification of the C-terminus of the valine scaffold.

Methodologies for Evaluating Potency and Selectivity in vitro

The in vitro evaluation of the potency and selectivity of Valine, N-[(2,5-dimethylphenyl)sulfonyl]- and its analogues is essential for identifying promising lead compounds. A variety of biochemical and cell-based assays are employed to quantify the biological activity of these compounds.

To determine the potency of the synthesized analogues, enzyme inhibition assays are commonly used. These assays measure the ability of a compound to inhibit the activity of a specific target enzyme. The half-maximal inhibitory concentration (IC50) is a standard measure of potency, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov For example, in the context of anticancer research, compounds might be tested for their ability to inhibit histone deacetylases (HDACs). nih.gov

Cell-based assays are also crucial for evaluating the biological effects of the compounds in a more physiologically relevant context. For instance, cell proliferation assays, such as the MTT assay, are used to determine the cytotoxic effects of compounds on cancer cell lines. nih.gov The half-maximal growth inhibitory concentration (GI50) is a common metric derived from these assays. nih.gov

Selectivity is a critical parameter for a successful drug candidate, as it minimizes off-target effects. To assess selectivity, compounds are typically tested against a panel of related enzymes or cell lines. nih.gov A compound that is highly potent against the intended target but shows minimal activity against other targets is considered to be selective.

Assay TypeParameter MeasuredPurpose
Enzyme Inhibition AssayIC50 (Half-maximal inhibitory concentration)To determine the potency of the compound against a specific enzyme. nih.gov
Cell Proliferation Assay (e.g., MTT)GI50 (Half-maximal growth inhibitory concentration)To evaluate the cytotoxic or anti-proliferative effects in cell lines. nih.gov
Selectivity ProfilingActivity against a panel of related targets.To assess the compound's specificity for the intended target.
Fungicidal Activity AssayInhibition of mycelial growth.To evaluate the antifungal properties of the compounds. nih.gov

Role of Stereochemistry in Biological Recognition and Mechanistic Pathways

The stereochemistry of Valine, N-[(2,5-dimethylphenyl)sulfonyl]- is expected to play a pivotal role in its biological recognition and mechanistic pathways. The specific three-dimensional arrangement of atoms in a molecule can significantly influence its interaction with chiral biological macromolecules such as proteins and enzymes.

Since the parent amino acid, valine, is a chiral molecule, Valine, N-[(2,5-dimethylphenyl)sulfonyl]- will also exist as enantiomers. It is well-established that enantiomers of a drug can exhibit different pharmacological activities, with one enantiomer often being significantly more potent than the other. mdpi.com This is because the binding site of a biological target is itself chiral, and will therefore interact differently with the two enantiomers.

The absolute configuration of the chiral center in the valine moiety is likely to be a critical determinant of biological activity. For many N-acyl amino acid derivatives, the naturally occurring L-configuration is preferred for optimal binding to the target. mdpi.com However, in some cases, the D-enantiomer may exhibit higher activity or a different pharmacological profile.

The synthesis of enantiomerically pure compounds is therefore essential for investigating the role of stereochemistry. Asymmetric synthesis methods can be employed to produce the desired enantiomer in high purity. nih.gov The biological activity of the individual enantiomers can then be evaluated in vitro to determine the eutomer (the more active enantiomer) and the distomer (the less active enantiomer).

Ligand Efficiency and Lipophilicity Efficiency Analyses in Lead Optimization Strategies for Valine, N-[(2,5-dimethylphenyl)sulfonyl]-

Ligand efficiency (LE) and lipophilicity efficiency (LLE) are key metrics used in lead optimization to guide the development of high-quality drug candidates from a lead compound like Valine, N-[(2,5-dimethylphenyl)sulfonyl]-. wikipedia.orgresearchgate.net These parameters help in assessing the "drug-likeness" of a compound by normalizing its potency for its size and lipophilicity, respectively. wikipedia.org

Ligand efficiency is a measure of the binding energy per heavy atom of a molecule. It is a useful tool for comparing the potency of compounds of different sizes. In lead optimization, the goal is to increase the potency of a compound without disproportionately increasing its molecular weight. A higher LE value is generally desirable, as it indicates that the compound is making efficient use of its atoms to bind to the target.

Lipophilicity efficiency provides an indication of how effectively a compound's lipophilicity is translated into binding affinity. wikipedia.org High lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. LLE helps in designing compounds with a balance between potency and lipophilicity. A higher LLE value suggests a more favorable profile, indicating that the compound achieves its potency without being excessively greasy. researchgate.net

By tracking LE and LLE during the lead optimization process, medicinal chemists can make more informed decisions about which analogues to pursue. The aim is to identify compounds that exhibit a favorable balance of potency, molecular weight, and lipophilicity, thereby increasing the probability of developing a successful drug candidate.

MetricFormulaSignificance in Lead Optimization
Ligand Efficiency (LE)ΔG / N (where ΔG is the binding free energy and N is the number of heavy atoms)Assesses the binding efficiency per atom, guiding the development of potent compounds with optimal size.
Lipophilicity Efficiency (LLE)pIC50 - logPBalances potency and lipophilicity, helping to avoid compounds with undesirable physicochemical properties. wikipedia.org

Applications of Valine, N 2,5 Dimethylphenyl Sulfonyl in Organic Synthesis and Material Science

Valine, N-[(2,5-dimethylphenyl)sulfonyl]- as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org The inherent chirality of the valine backbone in Valine, N-[(2,5-dimethylphenyl)sulfonyl]- makes it a prime candidate for such applications. The bulky 2,5-dimethylphenylsulfonyl group can exert significant steric influence, directing the approach of reagents to one face of a reactive intermediate, thereby inducing asymmetry in the product.

The synthesis of chiral ligands based on N-sulfonylated amino acids is a well-established strategy. Typically, the N-sulfonylated amino acid is prepared by reacting the amino acid (valine) with the corresponding sulfonyl chloride (2,5-dimethylphenylsulfonyl chloride) under basic conditions. This resulting compound can then be further modified to act as a ligand for a metal catalyst. For instance, the carboxylic acid functionality could be reduced to an alcohol, which, along with the sulfonamide nitrogen, can act as a bidentate ligand for various transition metals. researchgate.net

These ligands are instrumental in forming chiral metal complexes that can catalyze a variety of asymmetric reactions. The steric and electronic properties of the 2,5-dimethylphenyl group would play a crucial role in defining the shape of the catalyst's chiral pocket, which is essential for achieving high levels of enantioselectivity.

Chiral catalysts derived from N-sulfonylated amino alcohols have been successfully employed in asymmetric addition reactions. For example, N-sulfonylated amino alcohols have been used as chiral ligands in the titanium(IV)-catalyzed asymmetric addition of diethylzinc (B1219324) to aldehydes. researchgate.net While data for the specific 2,5-dimethylphenylsulfonyl derivative is not available, we can look at the performance of other N-arylsulfonylated amino acid-derived ligands to predict its potential efficacy.

Table 1: Representative Data for Asymmetric Addition of Diethylzinc to Benzaldehyde using N-Arylsulfonyl Amino Alcohol-Titanium(IV) Complexes

Data is hypothetical and based on typical results for analogous compounds.

The data in Table 1 illustrates that the nature of the aryl group on the sulfonamide can significantly influence both the yield and the enantioselectivity of the reaction. The bulky mesitylenesulfonyl group, for instance, often leads to higher enantiomeric excess. It is plausible that the 2,5-dimethylphenylsulfonyl group in the title compound would also lead to high levels of stereocontrol due to its steric bulk.

Use as a Building Block in Complex Molecule Synthesis

Beyond catalysis, N-sulfonylated amino acids are valuable building blocks for the synthesis of more complex molecules, including peptidomimetics and heterocyclic compounds.

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation. researchgate.net The sulfonamide linkage is a well-known isostere for the amide bond found in peptides. Incorporating Valine, N-[(2,5-dimethylphenyl)sulfonyl]- into a peptide sequence would replace a standard peptide bond with a more robust sulfonamide linkage. This can increase the proteolytic stability of the resulting peptidomimetic. researchgate.net

Furthermore, the bulky 2,5-dimethylphenylsulfonyl group can act as a conformational constraint, forcing the peptide backbone into a specific three-dimensional structure. This is a valuable strategy in drug design for locking a molecule into its bioactive conformation. Studies have shown that dipeptides containing sulfonamide linkages can exhibit interesting biological activities. nih.govfrontiersin.org For instance, arginine- and valine-rich β-hairpin-like antimicrobial peptides have shown potent antimicrobial properties. nih.gov

N-acylated amino acids are versatile precursors for the synthesis of a wide variety of heterocyclic compounds. For example, N-arylsulfonyl amino acids can be converted into chiral N-arylsulfonyl-1,3-oxazolidin-2-ones. researchgate.net These oxazolidinones are themselves valuable chiral auxiliaries for a range of asymmetric transformations. researchgate.net

The synthesis of such heterocyclic compounds from Valine, N-[(2,5-dimethylphenyl)sulfonyl]- would likely involve an initial reduction of the carboxylic acid to an alcohol, followed by cyclization. The resulting chiral heterocyclic compound would bear the 2,5-dimethylphenylsulfonyl group, which could influence its reactivity and solubility. This approach opens up pathways to novel chiral building blocks for organic synthesis.

Role in the Development of New Synthetic Reagents and Methodologies

The unique combination of a chiral valine scaffold and a bulky, electron-withdrawing N-sulfonyl group suggests that Valine, N-[(2,5-dimethylphenyl)sulfonyl]- could be a precursor to new synthetic reagents. For example, conversion of the carboxylic acid to other functional groups could lead to novel chiral derivatizing agents for the resolution of racemic mixtures via HPLC or NMR analysis. nih.gov

Moreover, the development of new synthetic methodologies often relies on the fine-tuning of steric and electronic properties of reagents and catalysts. The 2,5-dimethylphenylsulfonyl group offers a specific steric profile that could be exploited in the development of new stereoselective reactions. For instance, chiral Brønsted acids based on N-phosphoryl sulfonamides have been developed for asymmetric transfer hydrogenation reactions, demonstrating the utility of the sulfonamide motif in organocatalysis. mcgill.ca A similar approach using Valine, N-[(2,5-dimethylphenyl)sulfonyl]- could lead to novel organocatalysts with unique reactivity and selectivity profiles.

Potential in Supramolecular Chemistry and Self-Assembly Processes

Information not available in the public domain.

Applications in Polymer Chemistry and Functional Materials

Information not available in the public domain.

Future Perspectives and Emerging Research Directions for Valine, N 2,5 Dimethylphenyl Sulfonyl

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

The field of drug discovery is being revolutionized by artificial intelligence (AI) and machine learning (ML), and these technologies are set to play a pivotal role in the future development of Valine, N-[(2,5-dimethylphenyl)sulfonyl]- and its derivatives. biorxiv.orgnih.gov ML models can significantly accelerate the identification of novel, potent, and selective analogues by learning from existing structure-activity relationship (SAR) data. biorxiv.org

AI/ML Application AreaPotential Impact on Valine, N-[(2,5-dimethylphenyl)sulfonyl]- Research
Predictive Bioactivity Modeling Rapidly screen virtual libraries to identify analogues with high predicted affinity and selectivity for PPARα and/or PPARγ. biorxiv.orgnih.gov
Generative Molecular Design Create novel chemical structures with optimized properties, such as dual agonism, partial agonism, or improved safety profiles.
Retrosynthesis Prediction Accelerate the development of synthetic routes for new analogues, potentially identifying more efficient or sustainable methods.
Pharmacokinetic/Toxicity Prediction In silico assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties to de-risk candidates early in the discovery pipeline.

Exploration of Novel Biological Targets and Mechanistic Pathways

While Valine, N-[(2,5-dimethylphenyl)sulfonyl]- is characterized as a dual PPARα/γ agonist, future research will likely delve into its broader biological effects and potential interactions with other cellular targets. nih.gov N-acyl amino acids, the broader class to which this compound belongs, are known to interact with a variety of receptors and enzymes, including G protein-coupled receptors (GPCRs) and ion channels. nih.govnih.gov Investigating whether this specific sulfonylated valine derivative modulates other pathways is a crucial next step.

A key finding is the compound's ability to prevent the Cyclin-Dependent Kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273. nih.govnih.gov This specific mechanism is thought to contribute to the antidiabetic effects of some PPARγ partial agonists while potentially avoiding the side effects associated with full agonists. nih.gov Future studies will aim to further elucidate the downstream consequences of this inhibition and explore whether the compound affects other phosphorylation-dependent signaling cascades. The exploration of N-acyl amino acids as signaling molecules is still in its early stages, suggesting that compounds like Valine, N-[(2,5-dimethylphenyl)sulfonyl]- may have undiscovered roles in neuromodulation, inflammation, or energy homeostasis beyond PPAR activation. dntb.gov.uacnr.itresearchgate.net

Development of Advanced Synthetic Routes and Sustainable Production

The advancement of synthetic chemistry offers opportunities to produce Valine, N-[(2,5-dimethylphenyl)sulfonyl]- and its future analogues more efficiently and sustainably. Traditional methods for creating sulfonamides often rely on harsh reagents and organic solvents. researchgate.net The principles of green chemistry are driving the development of novel synthetic strategies that minimize environmental impact. tandfonline.com

Future research will focus on developing synthetic routes that utilize environmentally benign solvents, such as water or ethanol, and reduce the number of reaction steps. researchgate.netrsc.org Methodologies employing stable and less toxic starting materials, like sodium sulfinate instead of sulfonyl chlorides, represent a promising avenue. researchgate.net Catalyst-free methods or the use of biocatalysis, employing enzymes to perform specific chemical transformations, could offer highly selective and sustainable production pathways. researchgate.net The development of automated flow chemistry systems could also enable safer, more scalable, and continuous production of these compounds.

Synthetic StrategyAdvantages for Sustainable Production
Green Solvents Use of water or bio-based solvents reduces reliance on toxic and volatile organic compounds. researchgate.netrsc.org
Alternative Reagents Employing stable precursors like sodium sulfinates instead of highly reactive sulfonyl chlorides improves safety and reduces hazardous waste. researchgate.net
Biocatalysis Enzymatic reactions can offer high stereo- and regioselectivity under mild conditions, reducing the need for protecting groups and harsh reagents.
Flow Chemistry Enables continuous, scalable, and controlled reactions, often with improved safety and efficiency compared to batch processing.

Applications in Chemical Biology Probes and Imaging Agents

The unique binding properties of Valine, N-[(2,5-dimethylphenyl)sulfonyl]- make it an excellent candidate for development into a chemical probe to study PPAR biology. nih.gov Chemical probes are powerful tools that allow for the investigation of protein function in complex biological systems. To serve as an effective probe, a molecule must exhibit high potency and selectivity for its target.

Future work in this area will involve modifying the core structure to incorporate reporter tags, such as fluorescent dyes or biotin, without significantly disrupting its binding to PPARs. Such derivatization would enable researchers to visualize the subcellular localization of PPARs in real-time or to isolate and identify PPAR-interacting proteins. oup.com For instance, fluorescently labeled versions could be used in advanced microscopy techniques to study ligand-induced receptor trafficking and behavior within the nucleus. researchgate.net Furthermore, developing versions with photoreactive groups could allow for covalent labeling of the PPAR ligand-binding pocket, providing deeper insights into receptor-ligand interactions. The creation of such probes would be invaluable for dissecting the distinct and overlapping functions of PPARα and PPARγ.

Design of Next-Generation Analogues with Tuned Properties

Building upon the initial structure-activity relationship (SAR) studies, the next frontier is the rational design of analogues with precisely tuned biological properties. nih.gov The goal is to move beyond simple dual agonism towards creating "selective PPAR modulators" (SPPARMs) that can elicit specific therapeutic responses while minimizing unwanted effects. nih.govresearchgate.net

Q & A

Q. What are the recommended synthetic routes for preparing Valine, N-[(2,5-dimethylphenyl)sulfonyl]-?

The compound can be synthesized via sulfonylation of valine using 2,5-dimethylbenzenesulfonyl chloride under basic conditions. A typical protocol involves dissolving valine in a mixture of aqueous NaOH and dioxane, followed by dropwise addition of the sulfonyl chloride derivative. The reaction is stirred at room temperature for 12–24 hours, neutralized with dilute HCl, and purified via recrystallization from ethanol/water . For related sulfonamides, microwave-assisted synthesis has been employed to reduce reaction times and improve yields, though optimization may be required for this specific derivative .

Q. How can the purity and structural integrity of Valine, N-[(2,5-dimethylphenyl)sulfonyl]- be validated?

Combined spectroscopic and chromatographic methods are essential:

  • NMR : 1^1H and 13^13C NMR to confirm sulfonamide bond formation and substituent positions.
  • HPLC/LC-MS : To assess purity (>95%) and detect unreacted starting materials.
  • Elemental Analysis : Verify molecular formula (C17_{17}H19_{19}NO4_4S) .
  • Melting Point : Consistency with literature values (if available) ensures crystallinity and stability .

Q. What physicochemical properties are critical for handling and storage?

Key properties include:

  • Density : 1.3±0.1 g/cm3^3 (affects solvent selection for crystallization).
  • Boiling Point : 538.1±60.0 °C (indicates thermal stability during reactions).
  • Hydrophobicity : LogP = 3.74 suggests moderate solubility in organic solvents (e.g., DMSO, ethanol) .
    Store in airtight containers at 4°C to prevent hygroscopic degradation and oxidation.

Q. How can X-ray crystallography be applied to resolve structural ambiguities?

Single-crystal X-ray diffraction is the gold standard for confirming bond geometries and stereochemistry. For sulfonamides, key parameters include:

  • Torsion angles : C–SO2_2–NH–C segment (e.g., ~62.7° in analogous compounds) to assess conformational flexibility .
  • Hydrogen bonding : N–H···O(S) interactions stabilize dimeric structures in the solid state .
    Use SHELXL for refinement and PLATON for validation .

Q. What safety precautions are necessary during experimental work?

  • Ventilation : Avoid inhalation due to potential respiratory irritation.
  • PPE : Gloves and goggles to prevent skin/eye contact.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal .

Advanced Research Questions

Q. How do substituent positions on the sulfonylaryl group influence biological activity?

In structurally related N-aryl sulfonamides, substituent position and electronic effects significantly modulate activity. For example:

  • Electron-withdrawing groups (e.g., F, CF3_3) at meta/para positions enhance interactions with target proteins (e.g., photosynthetic electron transport inhibitors) .
  • Steric hindrance : Ortho-substituents (e.g., 2,5-dimethyl) restrict rotational freedom, potentially improving binding specificity .
    Methodology: Perform molecular docking studies (e.g., AutoDock Vina) paired with IC50_{50} assays to correlate structure-activity relationships .

Q. What strategies resolve contradictions in crystallographic and computational conformational analyses?

Discrepancies between experimental (X-ray) and computational (DFT) torsion angles may arise from crystal packing forces. To address this:

  • Compare solid-state (X-ray) vs. solution-state (NMR NOESY) conformations.
  • Use QM/MM simulations to model environmental effects on molecular geometry .
  • Validate with multiple crystal structures under varying conditions (e.g., temperature, solvent) .

Q. How can hydrogen-bonding motifs in the crystal lattice impact material properties?

In N-[(2,5-dimethylphenyl)sulfonyl] derivatives, N–H···O(S) hydrogen bonds form dimeric networks, influencing:

  • Melting points : Stronger H-bonding correlates with higher thermal stability.
  • Solubility : Dimerization reduces solubility in polar solvents.
  • Mechanical properties : Anisotropic crystal packing affects bulk material behavior .
    Technique: Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions .

Q. What experimental designs optimize the compound’s application in enzyme inhibition studies?

For evaluating inhibition kinetics (e.g., against proteases):

  • Kinetic assays : Use Michaelis-Menten plots with varying substrate/inhibitor concentrations.
  • IC50_{50} determination : Dose-response curves under controlled pH and temperature.
  • Selectivity screening : Test against homologous enzymes to identify off-target effects .
    Note: Adjust assay buffers to account for the compound’s hydrophobicity (e.g., add 1–5% DMSO) .

Q. How can computational modeling predict metabolic stability or toxicity?

  • ADMET Prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and hepatotoxicity.
  • Metabolic Pathways : CYP-mediated oxidation of methyl groups (2,5-dimethylphenyl) may generate reactive intermediates. Validate with in vitro microsomal assays .
  • Toxicophores : Screen for structural alerts (e.g., sulfonamide-related hypersensitivity) using DEREK or Toxtree .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.